Naltriben Binding Affinity: Ki Values for δ, μ, and κ Opioid Receptors
In radioligand binding assays, naltriben exhibits high affinity for the δ-opioid receptor (Ki = 0.013 nM) with significant selectivity over the μ-opioid receptor (Ki = 19 nM; 1,462-fold) and the κ-opioid receptor (Ki = 152 nM; 11,692-fold) [1]. This quantitative binding profile defines its selectivity window.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | δ: 0.013 nM; μ: 19 nM; κ: 152 nM |
| Comparator Or Baseline | Comparator not applicable for this fundamental receptor binding profile; data represents intrinsic selectivity across receptor subtypes. |
| Quantified Difference | 1,462-fold selective for δ over μ; 11,692-fold selective for δ over κ |
| Conditions | Radioligand binding assay using guinea pig brain membranes. |
Why This Matters
This quantitative selectivity profile confirms naltriben as a suitable tool for experiments where μ- and κ-opioid receptor antagonism would introduce confounding variables.
- [1] Sofuoglu, M., Portoghese, P. S., & Takemori, A. E. (1991). Differential antagonism of delta opioid agonists by naltrindole and its benzofuran analog (NTB) in mice: evidence for delta opioid receptor subtypes. Journal of Pharmacology and Experimental Therapeutics, 257(2), 676-680. PMID: 1851833. View Source
